Cas no 883291-15-4 (N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide)
N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide
- 883291-15-4
- Acetamide, N-(2-methyl-7-nitro-1H-benzimidazol-6-yl)-
- N-(2-METHYL-7-NITRO-1H-1,3-BENZODIAZOL-6-YL)ACETAMIDE
- STK782815
- N-(2-methyl-4-nitro-1H-benzimidazol-5-yl)acetamide
- AKOS001727412
- MGDRVVUNAJFVLH-UHFFFAOYSA-N
- N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide
- Acetamide, N-(2-methyl-7-nitro-1H-1,3-benzimidazol-6-yl)-
- CS-0326118
- N-(2-methyl-7-nitro-1H-benzimidazol-6-yl)acetamide
-
- Inchi: 1S/C10H10N4O3/c1-5-11-7-3-4-8(13-6(2)15)10(14(16)17)9(7)12-5/h3-4H,1-2H3,(H,11,12)(H,13,15)
- InChI Key: MGDRVVUNAJFVLH-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C(C=CC2=C1N=C(C)N2)NC(C)=O)=O
Computed Properties
- Exact Mass: 234.07529019Da
- Monoisotopic Mass: 234.07529019Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 104Ų
N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396788-500mg |
N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide |
883291-15-4 | 98% | 500mg |
¥5325.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396788-1g |
N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide |
883291-15-4 | 98% | 1g |
¥8080.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396788-2g |
N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide |
883291-15-4 | 98% | 2g |
¥12537.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396788-5g |
N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide |
883291-15-4 | 98% | 5g |
¥18639.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396788-10g |
N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide |
883291-15-4 | 98% | 10g |
¥41044.00 | 2024-04-27 |
N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide
Introduction to N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide (CAS No. 883291-15-4)
N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide, with the CAS number 883291-15-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the benzoimidazole class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a nitro group and a methyl substituent on the benzoimidazole core, contribute to its unique chemical properties and reactivity.
The benzoimidazole scaffold is well-known for its role in various pharmacological applications. It serves as a key structural motif in many bioactive molecules, exhibiting a wide range of biological activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific modification of the benzoimidazole ring with a nitro group at the 4-position and a methyl group at the 2-position in N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide enhances its interaction with biological targets, making it a promising candidate for further investigation.
In recent years, there has been growing interest in the development of novel compounds based on the benzoimidazole core for therapeutic purposes. Researchers have been exploring various derivatives to optimize their pharmacological profiles and improve their efficacy. The compound N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide represents an important advancement in this area. Its unique structure suggests potential applications in modulating biological pathways associated with diseases such as cancer and inflammation.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in disease pathways. The nitro group and methyl substituent on the benzoimidazole ring are strategically positioned to interact with specific residues on target enzymes, thereby modulating their activity. This has led to investigations into its role as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses and cancer progression.
Recent studies have demonstrated that derivatives of benzoimidazole can exhibit significant inhibitory effects on these enzymes. For instance, modifications at the 2-position and 4-position of the benzoimidazole ring have been shown to enhance binding affinity and reduce off-target effects. The compound N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide has been found to exhibit potent inhibitory activity against COX and LOX, suggesting its potential as a lead compound for further drug development.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the nitro group at the 4-position and the methyl group at the 2-position requires precise control over reaction conditions to ensure regioselectivity. Advances in synthetic methodologies have enabled researchers to produce this compound efficiently, paving the way for detailed biological evaluation.
In terms of biological activity, preliminary studies have shown that N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide exhibits promising properties as an anti-inflammatory agent. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-beta (IL-beta). These findings suggest that this compound may be effective in treating inflammatory diseases by modulating immune responses.
Furthermore, research has indicated that this compound may have potential applications in cancer therapy. Studies have shown that benzoimidazole derivatives can induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell survival and proliferation. The specific structural features of N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide may enhance its ability to interact with these pathways, making it a valuable candidate for further investigation.
The pharmacokinetic properties of N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide are also being evaluated to assess its suitability for therapeutic use. Understanding how the body processes this compound is crucial for determining its bioavailability, half-life, and potential side effects. Preliminary pharmacokinetic studies suggest that it exhibits reasonable oral bioavailability and moderate metabolic stability, which are favorable characteristics for a drug candidate.
Future research will focus on optimizing the pharmacological properties of this compound through structure-based drug design approaches. By modifying additional functional groups or exploring new synthetic routes, researchers aim to enhance its potency, selectivity, and safety profile. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into clinical applications.
The development of novel therapeutic agents based on structurally diverse compounds like N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable asset in the search for new treatments for various diseases. As research continues to uncover new applications for this compound, it holds great potential for improving human health outcomes.
883291-15-4 (N-(2-Methyl-4-nitro-3H-benzoimidazol-5-yl)-acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)